[6-(4-Methoxyphenyl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BENZOYL-6-(4-METHOXYPHENYL)-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINANE is a complex organic compound that belongs to the class of dioxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BENZOYL-6-(4-METHOXYPHENYL)-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINANE typically involves multi-step organic reactions. The starting materials are usually benzoyl chloride, 4-methoxyphenylamine, and phenoxymethylamine. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product. The industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
2-BENZOYL-6-(4-METHOXYPHENYL)-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-BENZOYL-6-(4-METHOXYPHENYL)-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINANE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-BENZOYL-6-(4-METHOXYPHENYL)-1,5,2-DIOXAZINE
- 4-(PHENOXYMETHYL)-1,5,2-DIOXAZINANE
- 6-(4-METHOXYPHENYL)-1,5,2-DIOXAZINANE
Uniqueness
2-BENZOYL-6-(4-METHOXYPHENYL)-4-(PHENOXYMETHYL)-1,5,2-DIOXAZINANE is unique due to its specific substitution pattern and the presence of both benzoyl and phenoxymethyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H23NO5 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
[6-(4-methoxyphenyl)-4-(phenoxymethyl)-1,5,2-dioxazinan-2-yl]-phenylmethanone |
InChI |
InChI=1S/C24H23NO5/c1-27-20-14-12-19(13-15-20)24-29-22(17-28-21-10-6-3-7-11-21)16-25(30-24)23(26)18-8-4-2-5-9-18/h2-15,22,24H,16-17H2,1H3 |
InChI Key |
VKZDUAYRVXVYBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2OC(CN(O2)C(=O)C3=CC=CC=C3)COC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.